3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3BrF3NO5 It is a derivative of benzoic acid, characterized by the presence of bromine, nitro, and trifluoromethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-bromo-4-(trifluoromethoxy)benzoic acid, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Amino-5-nitro-4-(trifluoromethoxy)benzoic acid.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzoic acid
- 3-Bromo-5-nitrobenzoic acid
- 4-(Trifluoromethoxy)benzoic acid
Uniqueness
3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3BrF3NO5 |
---|---|
Molecular Weight |
330.01 g/mol |
IUPAC Name |
3-bromo-5-nitro-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3BrF3NO5/c9-4-1-3(7(14)15)2-5(13(16)17)6(4)18-8(10,11)12/h1-2H,(H,14,15) |
InChI Key |
OOBFRXLQUNHXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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